![molecular formula C7H12N4 B1455528 4-(3H-[1,2,3]トリアゾール-4-イル)ピペリジン CAS No. 1251017-50-1](/img/structure/B1455528.png)

4-(3H-[1,2,3]トリアゾール-4-イル)ピペリジン

説明

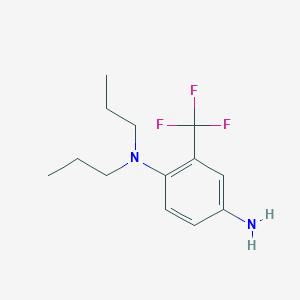

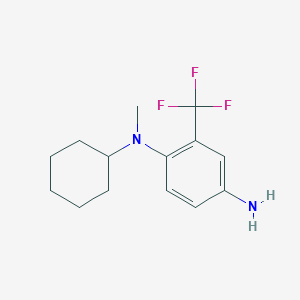

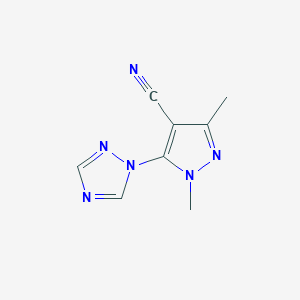

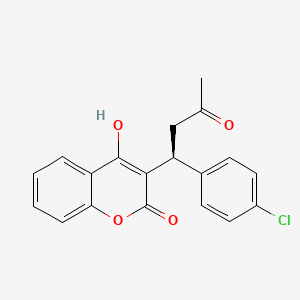

“4-(3H-[1,2,3]Triazol-4-YL)piperidine” is a chemical compound with the molecular formula C7H12N4 . It belongs to the class of compounds known as triazoles, which are five-membered rings containing three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of triazole derivatives, including “4-(3H-[1,2,3]Triazol-4-YL)piperidine”, often involves the use of azide-alkyne cycloaddition processes . This process is commonly catalyzed by metals such as ruthenium or copper . The synthesis of these compounds can be complex and requires precise control over reaction conditions .Molecular Structure Analysis

The molecular structure of “4-(3H-[1,2,3]Triazol-4-YL)piperidine” is characterized by the presence of a triazole ring attached to a piperidine ring . The triazole ring is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis

Triazole compounds, including “4-(3H-[1,2,3]Triazol-4-YL)piperidine”, can participate in various chemical reactions. They can act as ligands in coordination polymers , and they can also undergo various transformations to form new compounds .科学的研究の応用

抗菌剤

4-(3H-[1,2,3]トリアゾール-4-イル)ピペリジンの主要な構成要素であるトリアゾール環は、その抗菌特性について広範な研究が行われています。研究によると、トリアゾール誘導体は、さまざまな細菌株に対して顕著な活性を示します。特に、公衆衛生上の深刻な問題となっている耐性菌に対して効果的です。 トリアゾール環を組み込んだ新しい抗菌剤の設計と開発は、細菌の耐性を克服し、細菌感染症に対する新しい治療法を提供することを目指しています .

抗癌剤

トリアゾール誘導体は、抗癌剤としても有望視されています。新規トリアゾール化合物の合成により、さまざまなヒト癌細胞株に対して細胞毒性を示す分子が発見されました。これらの化合物は、正常な細胞への影響を最小限に抑えながら癌細胞を選択的に標的にできる化学療法剤に開発される可能性があります。 分子ドッキング研究によると、これらの誘導体は、癌の進行に関与する特定の酵素に結合できることが示唆されており、作用機序の可能性を示しています .

アポトーシス誘導

癌研究では、癌細胞のアポトーシス、またはプログラム細胞死を誘導することが重要な戦略です。特定のトリアゾール誘導体は、BT-474細胞などの特定の癌細胞株でアポトーシスを誘発することが判明しています。 この効果は、健康な組織に影響を与えることなく癌細胞を効果的に排除できる抗癌療法の開発に不可欠です .

抗菌活性

抗菌用途に加えて、トリアゾール誘導体は、より広範な抗菌活性を示します。これには、抗真菌作用と抗ウイルス作用が含まれ、さまざまな感染症の治療のための新しい薬剤の開発に役立ちます。 トリアゾール化合物は、さまざまな標的と水素結合を形成する能力により、抗菌剤として効果を発揮します .

農業化学薬品

トリアゾール環は、特に殺菌剤である農薬の一般的なモチーフです。トリアゾール誘導体は、作物を真菌病原体から保護し、食料安全保障を確保し、作物の損失を軽減できます。 農業におけるその役割は、持続可能な農業慣行に対する需要の高まりと、増加する世界人口への食糧供給の必要性を考えると、非常に重要です .

材料科学

材料科学では、トリアゾール誘導体は、独自の特性を持つ新しい材料の開発における可能性について調査されています。たとえば、耐久性向上や環境要因に対する耐性など、特定の特性を持つポリマーの合成に使用できます。 トリアゾール環の汎用性は、先進材料の設計における貴重な構成要素となっています .

作用機序

Target of Action

The primary targets of 4-(3H-[1,2,3]Triazol-4-YL)piperidine are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mode of Action

4-(3H-[1,2,3]Triazol-4-YL)piperidine interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The affected biochemical pathways include the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory properties, which are beneficial in the treatment of neurodegenerative diseases .

Result of Action

The result of the action of 4-(3H-[1,2,3]Triazol-4-YL)piperidine is the significant anti-neuroinflammatory properties and promising neuroprotective activity . This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, and reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The action environment of 4-(3H-[1,2,3]Triazol-4-YL)piperidine is primarily within the human body, specifically within microglia and neuronal cells . Environmental factors that could influence the compound’s action, efficacy, and stability include the physiological conditions within the body, such as pH, temperature, and the presence of other molecules.

将来の方向性

The future directions for research on “4-(3H-[1,2,3]Triazol-4-YL)piperidine” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. The development of new synthetic methods and the discovery of new biological targets could lead to the development of new drugs based on these compounds .

生化学分析

Biochemical Properties

4-(3H-[1,2,3]Triazol-4-YL)piperidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as topoisomerase IV and various proteases. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. For instance, studies have shown that 4-(3H-[1,2,3]Triazol-4-YL)piperidine can inhibit the catalytic activity of topoisomerase IV, which is essential for DNA replication and cell division . Additionally, this compound has been found to interact with proteins involved in signal transduction pathways, potentially modulating their activity and influencing downstream cellular responses.

Cellular Effects

The effects of 4-(3H-[1,2,3]Triazol-4-YL)piperidine on various cell types have been extensively studied. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential . Furthermore, 4-(3H-[1,2,3]Triazol-4-YL)piperidine has been found to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 4-(3H-[1,2,3]Triazol-4-YL)piperidine exerts its effects through several mechanisms. One of the primary mechanisms involves binding to the active sites of enzymes, thereby inhibiting their catalytic activity. For example, the compound has been shown to bind to the active site of topoisomerase IV, preventing the enzyme from cleaving and rejoining DNA strands . Additionally, 4-(3H-[1,2,3]Triazol-4-YL)piperidine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(3H-[1,2,3]Triazol-4-YL)piperidine in laboratory settings have been subjects of investigation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies have also indicated that 4-(3H-[1,2,3]Triazol-4-YL)piperidine can have sustained effects on cellular function, particularly in the context of cancer cell lines, where it continues to induce apoptosis and inhibit cell proliferation over extended periods.

Dosage Effects in Animal Models

The effects of 4-(3H-[1,2,3]Triazol-4-YL)piperidine vary with different dosages in animal models. At low doses, the compound has been found to exert minimal toxic effects while effectively inhibiting tumor growth in cancer models . At higher doses, 4-(3H-[1,2,3]Triazol-4-YL)piperidine can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have also been observed, with significant therapeutic benefits achieved at specific dosage ranges.

Metabolic Pathways

4-(3H-[1,2,3]Triazol-4-YL)piperidine is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of 4-(3H-[1,2,3]Triazol-4-YL)piperidine, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell.

Transport and Distribution

The transport and distribution of 4-(3H-[1,2,3]Triazol-4-YL)piperidine within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be actively transported into cells via membrane transporters, such as the organic cation transporter family . Once inside the cell, 4-(3H-[1,2,3]Triazol-4-YL)piperidine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 4-(3H-[1,2,3]Triazol-4-YL)piperidine plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, 4-(3H-[1,2,3]Triazol-4-YL)piperidine can interact with various cytoplasmic proteins, influencing cellular processes such as signal transduction and metabolism. In the nucleus, the compound can bind to DNA and transcription factors, modulating gene expression and influencing cellular responses. Post-translational modifications, such as phosphorylation, can also affect the subcellular localization of 4-(3H-[1,2,3]Triazol-4-YL)piperidine, directing it to specific compartments or organelles.

特性

IUPAC Name |

4-(2H-triazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-3-8-4-2-6(1)7-5-9-11-10-7/h5-6,8H,1-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIWBPLJDKOQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501283226 | |

| Record name | Piperidine, 4-(1H-1,2,3-triazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251017-50-1 | |

| Record name | Piperidine, 4-(1H-1,2,3-triazol-5-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251017-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 4-(1H-1,2,3-triazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

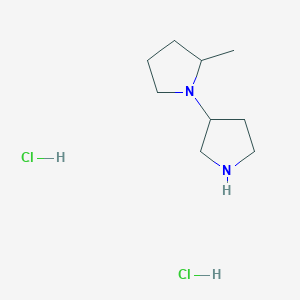

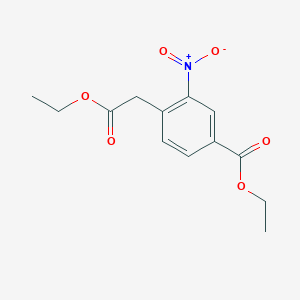

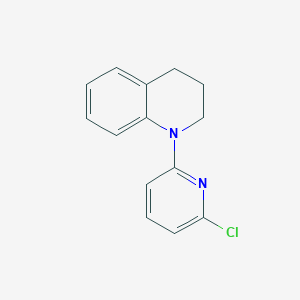

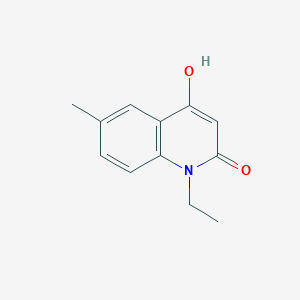

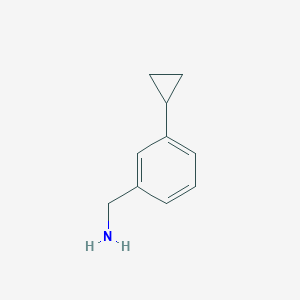

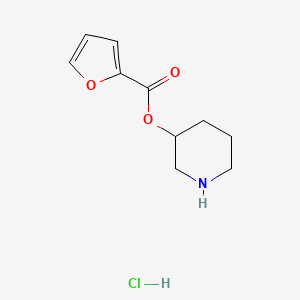

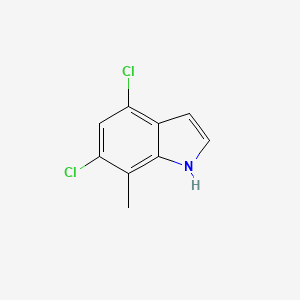

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1455446.png)

![3-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1455447.png)

![7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1455453.png)